4-Ethoxy-2,5-difluoroaniline
Description
4-Ethoxy-2,5-difluoroaniline (C₈H₉F₂NO, molecular weight 173.16 g/mol) is a fluorinated aniline derivative characterized by an ethoxy group (-OCH₂CH₃) at the para position and fluorine atoms at the ortho and meta positions relative to the amine group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing fluorine atoms and the ethoxy group’s steric and electronic effects.
Properties
Molecular Formula |
C8H9F2NO |
|---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
4-ethoxy-2,5-difluoroaniline |
InChI |
InChI=1S/C8H9F2NO/c1-2-12-8-4-5(9)7(11)3-6(8)10/h3-4H,2,11H2,1H3 |
InChI Key |
PLGUZQAFKLZXPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)F)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Ethoxy-2,6-difluoroaniline
This isomer differs in fluorine placement, with fluorines at positions 2 and 4. Key distinctions include:
- Reactivity : Symmetrical fluorination may reduce regioselectivity in electrophilic substitution reactions.
- Synthetic Utility : Used in synthesizing maleimide derivatives (e.g., N-[(4-Bromo-3,5-difluorophenyl)]maleimide) under optimized conditions (92.6% yield with p-toluenesulfonic acid catalysis) .
4-Ethoxy-3,5-difluoroaniline
This isomer features fluorines at meta positions (3,5) relative to the amine. Differences include:
- Applications : Used in synthesizing complex heterocycles, such as spiro[4.5]decane derivatives in patent literature .
Comparison with Brominated Analogs
4-Bromo-3,5-difluoroaniline
3-Bromo-4,5-difluoroaniline
- Reactivity : Bromine at position 3 directs electrophilic substitutions to the para position.
- Safety : Classified as irritant (Xi hazard code) with UN2811 designation .
Comparison with Ethyl-Substituted Analogs
N-Ethyl-2,5-difluoroaniline
2-Ethynyl-4,5-Difluoroaniline
- Reactivity : The ethynyl group enables click chemistry applications, contrasting with the ethoxy’s nucleophilic properties.
- Molecular Formula : C₈H₅F₂N, lighter than ethoxy analogs .
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